1-(2-Fluorobenzyl)-3-phenylurea
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Overview
Description
1-(2-Fluorobenzyl)-3-phenylurea is an organic compound characterized by the presence of a fluorobenzyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorobenzyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzylamine with phenyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The general reaction scheme is as follows:
2-Fluorobenzylamine+Phenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluorobenzyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylurea moiety can interact with specific binding sites.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-3-phenylurea: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound can provide different electronic properties and reactivity.
1-(2-Methylbenzyl)-3-phenylurea: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H13FN2O |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C14H13FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
UHVDQNGPVPUFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F |
Origin of Product |
United States |
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